molecular formula C29H28N6O B609311 MpsBAY2a CAS No. 1382477-96-4

MpsBAY2a

Cat. No.: B609311
CAS No.: 1382477-96-4
M. Wt: 476.58
InChI Key: MDYKTGNHXNTATG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MpsBAY2a involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrazine core. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:

Chemical Reactions Analysis

Types of Reactions

MpsBAY2a undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further studies or as intermediates in the synthesis of other compounds .

Scientific Research Applications

MpsBAY2a has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Mps1 kinase and its effects on cell cycle progression.

    Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a therapeutic agent.

    Medicine: Preclinical studies have shown its potential in treating various types of cancer by inhibiting cell proliferation and inducing cell death.

Mechanism of Action

MpsBAY2a exerts its effects by selectively inhibiting the Mps1 kinase, a key regulator of the spindle assembly checkpoint during cell division. By inhibiting Mps1 kinase, this compound prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, which rely on rapid cell division for growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MpsBAY2a

This compound is unique due to its high selectivity for Mps1 kinase over a panel of 220 kinases, making it a potent and specific inhibitor. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

N-cyclopropyl-4-[8-(2-methylpropylamino)-6-quinolin-5-ylimidazo[1,2-a]pyrazin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O/c1-18(2)15-31-27-28-32-16-26(19-8-10-20(11-9-19)29(36)33-21-12-13-21)35(28)17-25(34-27)23-5-3-7-24-22(23)6-4-14-30-24/h3-11,14,16-18,21H,12-13,15H2,1-2H3,(H,31,34)(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYKTGNHXNTATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)NC4CC4)C5=C6C=CC=NC6=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.